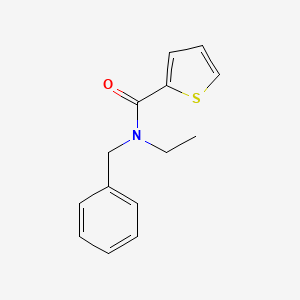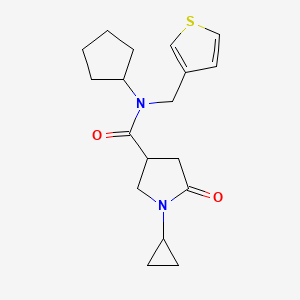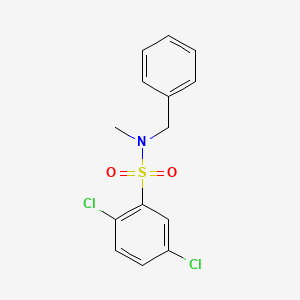![molecular formula C18H23N3O5 B5515628 (1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)
(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives involves multi-step chemical processes, including the formation of intermediate compounds and specific reactions to introduce various functional groups. These processes often require precise conditions such as temperature control and the use of specific catalysts or reagents to achieve the desired compound with high purity and yield (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives, including the specific compound , can be characterized using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide insights into the compound's conformation, the spatial arrangement of its atoms, and how these aspects influence its chemical reactivity and interactions with biological targets (Fernández et al., 1995).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives participate in various chemical reactions, reflecting their reactivity patterns. These reactions can include transformations under specific conditions, leading to new compounds with different functional groups or structural frameworks. The chemical properties of these compounds, such as their reactivity with different reagents, are critical for their potential applications in synthetic chemistry and pharmaceutical development (Nikit-skaya et al., 1970).
Physical Properties Analysis
The physical properties of diazabicyclo nonane derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various fields (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for the compound's applications in synthesis and drug design. Studies on diazabicyclo nonane derivatives explore these properties in detail, contributing to our understanding of their potential as intermediates in organic synthesis or as scaffolds in medicinal chemistry (Holl et al., 2009).
科学的研究の応用
Neuropharmacological Applications
- Serotonin Receptor Interaction : A study highlighted the compound's interaction with serotonin receptors, particularly its agonistic action on 5-HT1A receptors, suggesting its utility in neuropharmacological research for conditions like anxiety and depression. This is based on its chemical similarity to compounds known for their serotonin receptor activity, indicating potential applications in studying mood disorders and their treatments (Inagawa et al., 1996).
Imaging and Diagnostic Applications
- PET Imaging : The utility of similar compounds in positron emission tomography (PET) imaging for studying 5-HT1A receptors in the human brain has been demonstrated, providing a pathway for the application of this compound in neurological diagnostics and research. These studies underscore the compound's potential in enhancing neuroimaging techniques for better understanding psychiatric and neurological conditions (Osman et al., 1996).
Toxicological Studies
- Exposure and Metabolism : Research into the metabolism and human exposure of similar chemical structures has provided insights into potential toxicological applications. Studies have analyzed the urinary excretion patterns of non-persistent environmental chemicals, offering a framework for assessing human exposure and the metabolic pathways of such compounds. This area of research is crucial for evaluating the safety and environmental impact of new chemicals (Frederiksen et al., 2014).
特性
IUPAC Name |
(1S,5R)-N-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-24-7-6-21-14-4-2-12(17(21)22)9-20(10-14)18(23)19-13-3-5-15-16(8-13)26-11-25-15/h3,5,8,12,14H,2,4,6-7,9-11H2,1H3,(H,19,23)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRFSUCPOCLOTQ-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-N-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)

![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)